
Amino-bis-PEG3-BCN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-bis-PEG3-BCN is a heterotrifunctional linker containing two bicyclo[6.1.0]nonyne (BCN) moieties and a secondary amine. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, due to its high reactivity and biocompatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amino-bis-PEG3-BCN is synthesized through a series of chemical reactions involving the conjugation of BCN groups to a polyethylene glycol (PEG) chain. The synthetic route typically involves:
Activation of BCN Groups: BCN groups are activated using suitable reagents.
Conjugation to PEG Chain: The activated BCN groups are then conjugated to a PEG chain, forming the bis-PEG3-BCN structure.
Introduction of Amino Group: Finally, an amino group is introduced to the PEG chain, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Synthesis: Large quantities of BCN and PEG are reacted under controlled conditions.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous testing to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Amino-bis-PEG3-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules are commonly used as reactants.
Major Products Formed
The major products formed from these reactions are stable triazole linkages, which are used in various bioconjugation applications .
Applications De Recherche Scientifique
Amino-bis-PEG3-BCN has a wide range of applications in scientific research, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology .
Mécanisme D'action
The mechanism of action of Amino-bis-PEG3-BCN involves its high reactivity towards azide groups through SPAAC reactions. The BCN moieties undergo strain-promoted cycloaddition with azides, forming stable triazole linkages. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various bioconjugation applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amino-PEG4-BCN: Similar structure but with a longer PEG chain.
Amino-bis-PEG2-BCN: Similar structure but with a shorter PEG chain.
Amino-PEG3-DBCO: Contains dibenzocyclooctyne (DBCO) instead of BCN
Uniqueness
Amino-bis-PEG3-BCN is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The presence of two BCN moieties enhances its reactivity and versatility in bioconjugation applications .
Propriétés
Formule moléculaire |
C47H77N5O14 |
|---|---|
Poids moléculaire |
936.1 g/mol |
Nom IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C47H77N5O14/c48-37(33-63-19-13-44(53)49-15-21-57-25-29-61-31-27-59-23-17-51-46(55)65-35-42-38-9-5-1-2-6-10-39(38)42)34-64-20-14-45(54)50-16-22-58-26-30-62-32-28-60-24-18-52-47(56)66-36-43-40-11-7-3-4-8-12-41(40)43/h37-43H,5-36,48H2,(H,49,53)(H,50,54)(H,51,55)(H,52,56)/t37?,38-,39+,40-,41+,42?,43? |
Clé InChI |
VVMOGVLTUWAOKE-HETSUFEZSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)N)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)N)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)
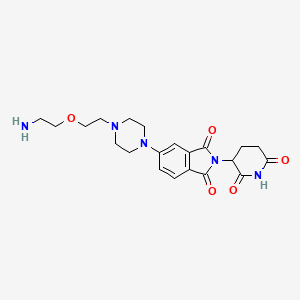
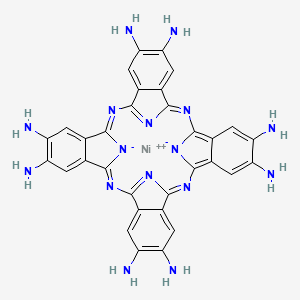
![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)
![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)


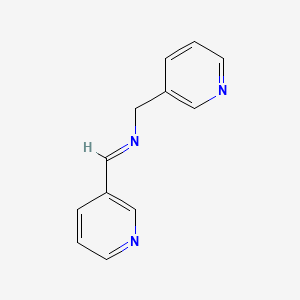
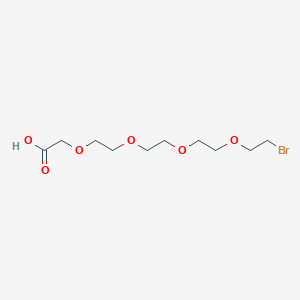
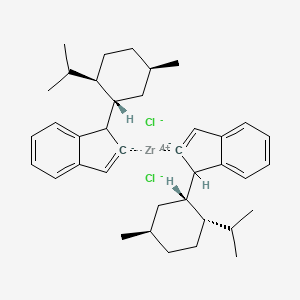


![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
